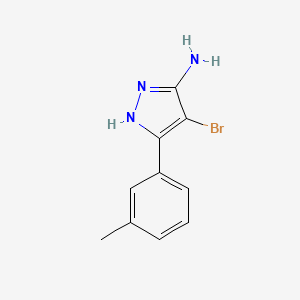

4-Bromo-5-m-tolyl-1H-pyrazol-3-amine

Description

Properties

IUPAC Name |

4-bromo-5-(3-methylphenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3/c1-6-3-2-4-7(5-6)9-8(11)10(12)14-13-9/h2-5H,1H3,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBRXGQUKERAOBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C(C(=NN2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-m-tolyl-1H-pyrazol-3-amine typically involves the reaction of 4-bromo-3-nitrobenzaldehyde with hydrazine hydrate, followed by cyclization and reduction steps . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction process .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may involve continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-m-tolyl-1H-pyrazol-3-amine undergoes various types of reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted pyrazoles can be formed.

Oxidation Products: Oxidation can lead to the formation of pyrazole-3-carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-5-m-tolyl-1H-pyrazol-3-amine exhibits significant potential in medicinal applications due to its ability to interact with various biological targets:

- Anti-inflammatory Activity: Research indicates that pyrazole derivatives can inhibit cyclooxygenase enzymes, which are involved in the inflammatory process. The bromine substituent enhances binding affinity to these enzymes .

- Anticancer Properties: Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation by targeting specific signaling pathways related to tumor growth .

Coordination Chemistry

The compound's unique structure allows it to form coordination complexes with metal ions, which can be utilized in catalysis and material science:

- Metal Extraction: Pyrazole derivatives are known for their coordination properties, making them effective ligands for the extraction of metal ions from solutions. This application is crucial in environmental chemistry and waste management .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for the creation of more complex molecules:

- Substitution Reactions: The bromine atom can be substituted with various nucleophiles under suitable conditions, facilitating the formation of diverse pyrazole derivatives .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the efficacy of pyrazole derivatives in inhibiting breast cancer cell lines. The researchers synthesized several derivatives, including this compound, and assessed their cytotoxicity. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting a promising therapeutic potential .

Case Study 2: Coordination Chemistry

Another investigation focused on the coordination properties of halogenated pyrazoles. The study demonstrated that this compound forms stable complexes with transition metals, enhancing catalytic activity in organic transformations. The findings support its application in developing more efficient catalytic systems for industrial processes .

Mechanism of Action

The mechanism of action of 4-Bromo-5-m-tolyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity . The exact pathways and molecular interactions depend on the specific application and target molecule .

Comparison with Similar Compounds

Key identifiers :

- IUPAC Name: 1-(4-Bromophenyl)-3-(3-methylphenyl)-1H-pyrazol-5-amine

- ChemSpider ID: 2933930

- MDL Number: MFCD04122805

Comparison with Similar Compounds

Pyrazole derivatives with bromine and aryl/alkyl substituents exhibit diverse physicochemical and biological properties. Below is a detailed comparison of 4-Bromo-5-m-tolyl-1H-pyrazol-3-amine with structurally analogous compounds.

Structural Analogs and Substituent Effects

Table 1: Structural Comparison of Brominated Pyrazole Derivatives

Key Observations :

Substituent Position: The m-tolyl group in the target compound (position 5) enhances steric bulk compared to simpler phenyl (e.g., CAS 2845-78-5) or methyl substituents. Para-tolyl analogs (e.g., CAS 1177324-20-7) exhibit distinct electronic effects due to the methyl group’s para orientation, altering π-π stacking interactions in supramolecular assemblies .

Biological Relevance :

- Bromine at position 4 is critical for halogen bonding in kinase inhibition, as seen in the target compound and its phenyl-substituted analog (CAS 2845-78-5) .

- Methyl or cyclopropyl groups (e.g., CAS 1780-72-9, 1349709-09-6) reduce metabolic degradation, making these derivatives suitable for agrochemical applications .

Table 2: Spectroscopic Data for Selected Compounds

Insights :

- NH₂ Stretching : All compounds show NH₂ absorption between 3250–3436 cm⁻¹, confirming the amine group’s presence .

- Aromatic Proton Signals : The target compound’s m-tolyl group causes complex splitting (multiplet at δ 7.44–7.46), whereas phenyl analogs exhibit simpler doublets (δ 7.80–8.10) .

- Synthetic Efficiency : Yields for brominated pyrazoles range from 79–84%, with cyclopropyl derivatives requiring specialized catalysts (e.g., Pd) for efficient coupling .

Computational and Application Studies

- While the target compound lacks such data, its extended conjugation (m-tolyl vs. tert-butyl) may enhance NLO properties.

- Biological Activity : Pyrazole-3-amine derivatives with sulfonamide groups (e.g., CAS 575.91) show COX-2 inhibition (IC₅₀ = 0.12 µM), highlighting the pharmacophore’s versatility .

Biological Activity

Overview

4-Bromo-5-m-tolyl-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a bromine atom and a m-tolyl group, which contribute to its unique pharmacological properties. Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of biological activities such as antimicrobial, anti-inflammatory, and anticancer effects.

The synthesis of this compound typically involves bromination reactions of pyrazole derivatives. For instance, N-bromosuccinimide (NBS) is often used as a brominating agent in the presence of solvents like dichloromethane. The reaction conditions are optimized for yield and purity, often involving recrystallization for purification.

Antimicrobial Activity

Research has shown that pyrazole derivatives possess significant antimicrobial properties. For example, studies have indicated that compounds with similar structures can inhibit the growth of various bacterial strains such as E. coli and Staphylococcus aureus. In vitro assays demonstrated that this compound could exhibit comparable antimicrobial activity to standard antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models. Specifically, this compound may act on pathways involved in inflammation, potentially serving as a lead compound for developing new anti-inflammatory drugs .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, certain pyrazole compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves induction of apoptosis and inhibition of cell proliferation. Preliminary data suggest that this compound may exhibit similar activities, warranting further investigation into its efficacy against specific cancer types .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The bromine atom and the m-tolyl group enhance binding affinity to enzymes or receptors involved in critical biological pathways. This interaction can modulate various cellular functions, including signal transduction pathways associated with inflammation and cancer progression .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Notable Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, anti-inflammatory |

| 4-Bromo-3-p-tolyl-1H-pyrazole | Structure | Anticancer |

| 4-Pyridyl-pyrazole derivatives | Structure | MAO-B inhibition |

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of various pyrazole derivatives against Mycobacterium tuberculosis (MTB). Compounds were screened at concentrations around 6.25 µg/mL, with some derivatives showing over 90% inhibition compared to standard treatments .

- Inflammation Model : In an animal model for acute inflammation, the administration of a pyrazole derivative showed significant reduction in paw edema compared to control groups treated with conventional NSAIDs like indomethacin .

- Cytotoxicity Assays : In vitro studies on cancer cell lines revealed that certain pyrazole derivatives exhibited GI50 values in low micromolar ranges, indicating potent cytotoxic effects against leukemia and solid tumors .

Q & A

Q. What are the established synthetic routes for 4-Bromo-5-m-tolyl-1H-pyrazol-3-amine, and what intermediates are critical for regioselective control?

Methodological Answer: The synthesis typically involves multi-step pathways:

- Cyclization : Starting from thiourea analogues or hydrazine derivatives, cyclization is achieved using reagents like ethyl acetoacetate or chloroacetyl chloride .

- Halogenation : Bromination at the pyrazole C4 position is performed using N-bromosuccinimide (NBS) under controlled conditions to avoid over-substitution .

- Functionalization : The m-tolyl group is introduced via Suzuki-Miyaura coupling or nucleophilic substitution, requiring palladium catalysts or base-mediated reactions .

Critical intermediates include 5-chloro-3-methylpyrazole-4-carbonyl chloride and thiourea precursors, which influence regioselectivity .

Q. How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:

Q. What in vitro biological screening methods are used to evaluate this compound’s pharmacological potential?

Methodological Answer:

- Antimicrobial assays : Broth microdilution (MIC determination) against Mycobacterium tuberculosis H37Rv or Gram-positive bacteria .

- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., MDA-MB-231) with IC₅₀ calculations .

- Enzyme inhibition : Carbonic anhydrase I/II inhibition studies using stopped-flow CO₂ hydration assays .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of pyrazole derivatives be systematically addressed?

Methodological Answer:

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination at C4 over C5 .

- Catalytic systems : Lewis acids like FeCl₃ or ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide) improve yield and selectivity .

- Computational guidance : DFT calculations predict electrophilic attack sites using Fukui indices .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Standardized protocols : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and assay conditions (e.g., 72-hour incubation) .

- Structural validation : Reconfirm compound purity via HPLC (>98%) and crystallography to rule out polymorphic effects .

- Meta-analysis : Compare IC₅₀ values against control compounds (e.g., isoniazid for antitubercular activity) to normalize variability .

Q. What advanced strategies are employed to study this compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets like uPAR or CCK1 receptors, prioritizing poses with lowest ΔG .

- SPR spectroscopy : Real-time kinetics (ka/kd) measure binding affinity to immobilized enzymes .

- Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution for mechanistic insights .

Q. How is metabolic stability assessed for this compound in preclinical research?

Methodological Answer:

- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS over 60 minutes .

- CYP450 inhibition : Fluorescent probes (e.g., Vivid® CYP substrates) identify isoform-specific interactions (e.g., CYP3A4/2D6) .

- Metabolite ID : High-resolution MS (Q-TOF) detects phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Q. What computational methods predict the compound’s physicochemical properties and drug-likeness?

Methodological Answer:

- ADMET prediction : SwissADME or ADMETLab estimate logP (~2.8), solubility (LogS ~-4.2), and BBB permeability .

- QSAR models : Partial least squares (PLS) regression correlates structural descriptors (e.g., topological polar surface area) with activity .

- Molecular dynamics : GROMACS simulations assess stability in lipid bilayers for membrane permeability studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.